molecular formula C8H9BrN2O2 B15275234 (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid

(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid

Cat. No.: B15275234
M. Wt: 245.07 g/mol
InChI Key: VGVPQWNGYUSCES-SSDOTTSWSA-N
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Description

(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is an organic compound that belongs to the class of amino acids It features a bromopyridine moiety attached to the amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and a suitable amino acid derivative.

    Coupling Reaction: The bromopyridine is coupled with the amino acid derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure consistent quality and yield.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopyridine moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the bromopyridine ring, potentially converting the bromine atom to other functional groups.

    Substitution: The bromine atom in the bromopyridine ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products:

    Oxidation: Oxidized derivatives of the bromopyridine ring.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can participate in various binding interactions, including hydrogen bonding and π-π stacking, which can modulate the activity of the target protein. The amino acid backbone allows the compound to mimic natural substrates or inhibitors, thereby influencing biological pathways.

Comparison with Similar Compounds

    (2R)-2-Amino-3-(4-bromophenyl)propanoic acid: This compound features a bromophenyl group instead of a bromopyridine group.

    (2R)-2-Amino-3-(3-chloropyridin-4-YL)propanoic acid: This compound has a chlorine atom instead of a bromine atom in the pyridine ring.

    (2R)-2-Amino-3-(3-fluoropyridin-4-YL)propanoic acid: This compound has a fluorine atom instead of a bromine atom in the pyridine ring.

Uniqueness: (2R)-2-Amino-3-(3-bromopyridin-4-YL)propanoic acid is unique due to the presence of the bromopyridine moiety, which imparts distinct chemical and biological properties. The bromine atom can participate in specific interactions that are not possible with other halogens, making this compound valuable for certain applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

(2R)-2-amino-3-(3-bromopyridin-4-yl)propanoic acid

InChI

InChI=1S/C8H9BrN2O2/c9-6-4-11-2-1-5(6)3-7(10)8(12)13/h1-2,4,7H,3,10H2,(H,12,13)/t7-/m1/s1

InChI Key

VGVPQWNGYUSCES-SSDOTTSWSA-N

Isomeric SMILES

C1=CN=CC(=C1C[C@H](C(=O)O)N)Br

Canonical SMILES

C1=CN=CC(=C1CC(C(=O)O)N)Br

Origin of Product

United States

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